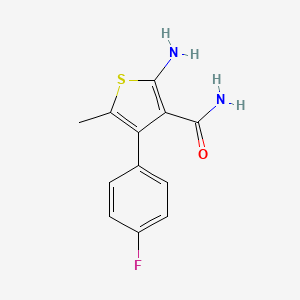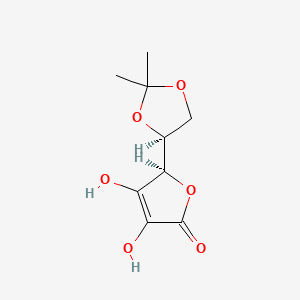
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2,6-difluorobenzamide, also known as DFB, is a chemical compound that has been widely studied for its potential applications in scientific research. DFB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Alzheimer's Disease Diagnosis
The compound N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2,6-difluorobenzamide is structurally similar to derivatives used in Alzheimer's disease research. For instance, 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) has been utilized in positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This application highlights the potential of such compounds in diagnosing neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Synthetic Chemistry
In synthetic chemistry, derivatives of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2,6-difluorobenzamide, such as N,N-dimethylbenzamide, have been involved in reactions with vicinal cis-diols to produce cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals. These compounds serve as temporary protecting groups for vicinal diols and facilitate selective benzoylation and acetylation, showcasing their utility in complex organic synthesis (Hanessian & Moralioglu, 1972).
Insecticidal Applications
Flubendiamide, a compound with a similar molecular structure, exemplifies the application of such chemicals in agriculture. It has been recognized for its potent insecticidal activity against lepidopterous pests, including resistant strains. The uniqueness of its chemical structure, which includes novel substituents, underpins its effectiveness and highlights the potential of related compounds in developing new pesticides (Tohnishi et al., 2005).
Cancer Research
Compounds structurally related to N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2,6-difluorobenzamide have been explored for their antitumor properties. For example, N-acylhydrazone derivatives designed from trichostatin A structure acted as potent histone deacetylase 6/8 dual inhibitors. Such research demonstrates the potential of these compounds in developing molecular therapies for cancer (Rodrigues et al., 2016).
Environmental Monitoring
The development of fluorescent probes based on similar molecular frameworks, such as 1,2,5-triphenylpyrrole derivatives, for the real-time monitoring of low carbon dioxide levels is another application area. These probes, with aggregation-enhanced emission features, have been used for quantitative detection of CO2, showing the versatility of such compounds in environmental science (Wang et al., 2015).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O/c1-23(2)14-10-8-13(9-11-14)17(24(3)4)12-22-19(25)18-15(20)6-5-7-16(18)21/h5-11,17H,12H2,1-4H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZDMCFBHZCPCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2F)F)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2373508.png)

![7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2373511.png)
![2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2373514.png)

![(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B2373516.png)
![N-(4-chlorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2373517.png)
![1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide](/img/structure/B2373518.png)
![2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2373520.png)
![4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2373521.png)

![N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2373527.png)

